molecular formula C9H7F3O5S B173372 Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 17763-70-1

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B173372
CAS No.: 17763-70-1
M. Wt: 284.21 g/mol
InChI Key: HKJHWFNGDUGGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester (CAS RN: 17763-70-1) is a specialized benzoic acid derivative with the molecular formula C9H7F3O5S. It features a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the 2-position of the aromatic ring and a methyl ester (-COOCH₃) at the carboxyl group. This compound is characterized by high purity (>99.0%) and is utilized in chemical synthesis and specialty applications, though specific biological activities remain underexplored .

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O5S/c1-16-8(13)6-4-2-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHWFNGDUGGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451867
Record name methyl 2-trifluoromethanesulfonyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-70-1
Record name methyl 2-trifluoromethanesulfonyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the hydroxyl group by a base, followed by attack of the triflyl chloride. Key parameters include:

  • Base selection : Potassium carbonate (K2_2CO3_3) or cesium carbonate (Cs2_2CO3_3) are preferred due to their ability to generate the phenoxide ion efficiently.

  • Solvent system : Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction kinetics.

  • Molar ratios : A 1:1.2 molar ratio of methyl salicylate to triflyl chloride ensures complete conversion, with excess base (2–4 equivalents) to neutralize HCl byproducts.

Optimized Protocol

A representative procedure involves combining methyl 2-hydroxybenzoate (1.0 equiv, 152 mg, 1.0 mmol) with triflyl chloride (1.2 equiv, 204 mg, 1.2 mmol) in anhydrous THF (5 mL). Potassium carbonate (2.5 equiv, 345 mg, 2.5 mmol) is added, and the mixture is stirred at 60°C for 12 hours under nitrogen. Post-reaction workup includes filtration to remove inorganic salts, solvent evaporation, and purification via column chromatography (hexane:ethyl acetate, 4:1) to yield the product as a colorless liquid (yield: 78–82%).

Palladium-Catalyzed Coupling Reactions

Recent advancements in transition metal catalysis have enabled the synthesis of triflyl benzoates through cross-coupling strategies. These methods are particularly valuable for introducing the triflyl group into sterically hindered or electronically deactivated aromatic systems.

Suzuki-Miyaura-Type Coupling

In a modified Suzuki reaction, methyl 2-bromobenzoate undergoes coupling with a trifluoromethanesulfonyl boronic ester in the presence of a palladium catalyst. Key components include:

  • Catalyst system : Pd2_2(dba)3_3 (5 mol%) with Mephos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand.

  • Solvent and temperature : Toluene at 100°C for 8 hours.

  • Additives : Norbornene (NBE) is employed as a hydrogen acceptor to suppress β-hydride elimination.

Example Procedure

A mixture of methyl 2-bromobenzoate (0.3 mmol), triflyl boronic ester (0.45 mmol), Pd2_2(dba)3_3 (0.015 mmol), Mephos (0.03 mmol), and K2_2CO3_3 (0.9 mmol) in toluene (4 mL) is heated at 100°C under nitrogen. After 8 hours, column chromatography yields the product with 70–75% efficiency.

Copper-Mediated Triflylation

Copper(I) iodide (CuI) catalyzes the coupling of methyl 2-iodobenzoate with sodium trifluoromethanesulfinate (CF3_3SO2_2Na) in dimethylacetamide (DMAc) at 120°C. This method avoids noble metals but requires longer reaction times (24–48 hours).

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste generation. Continuous flow reactors have emerged as a preferred technology for triflylation reactions due to their superior heat and mass transfer characteristics.

Continuous Flow Protocol

  • Reactor setup : A two-stage tubular reactor with in-line quenching.

  • Conditions : Methyl salicylate (1.0 M) and triflyl chloride (1.2 M) in THF are pumped at 0.5 mL/min, mixed with K2_2CO3_3 (2.5 M in H2_2O) at a T-junction.

  • Residence time : 30 minutes at 80°C.

  • Yield : 85–90% with >99% purity by HPLC.

Waste Management Strategies

  • Byproduct recycling : HCl gas is scrubbed with NaOH solution to produce NaCl, which is crystallized and reused.

  • Solvent recovery : THF is distilled and recycled, reducing raw material costs by 40%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Direct Triflation78–8298.512.50Moderate
Suzuki Coupling70–7599.218.75Low
Continuous Flow85–9099.59.80High

Data synthesized from patent examples and academic reports .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ester .

Scientific Research Applications

Chemical Synthesis

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Research indicates that derivatives of this compound exhibit potential biological activities , including:

  • Antimicrobial Properties: Studies have explored its effectiveness against various microorganisms.
  • Anticancer Properties: Certain derivatives are being evaluated for their ability to inhibit cancer cell proliferation.

Pharmaceutical Development

The compound is investigated for its role in enhancing the pharmacokinetic properties of drug candidates. The trifluoromethyl group can improve bioavailability and efficacy by facilitating interactions with biological membranes and proteins.

Industrial Applications

In industrial contexts, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring enhanced stability and reactivity.

Case Study 1: Inhibitors of Aldo-Keto Reductases

A study synthesized several structural analogs based on benzoic acid derivatives to evaluate their inhibitory effects on aldo-keto reductases (AKR). The introduction of trifluoromethyl groups significantly enhanced the potency and selectivity of these inhibitors, demonstrating the importance of structural modifications in drug design .

Case Study 2: Pesticidal Agents

Research has focused on developing pest control agents using derivatives of benzoic acid, including those with trifluoromethyl groups. These compounds have shown promising results in controlling harmful organisms while maintaining safety for crops .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

The target compound’s distinctiveness lies in its electron-withdrawing trifluoromethylsulfonyloxy group at the 2-position. Key comparisons with analogs include:

Substituent Position and Functional Groups
  • Benzoic Acid, 3-(Trifluoromethyl)-, Methyl Ester (CAS RN: N/A):
    • Substituent: Trifluoromethyl (-CF₃) at the 3-position.
    • Properties: Melting point 93.5–94.5°C; lacks the sulfonyloxy group, reducing polarity and reactivity compared to the target compound .
  • Benzoic Acid, 3-[[(2,6-Difluorophenyl)Sulfonyl]Amino]-2-Fluoro-, Methyl Ester (CAS RN: 1195768-19-4): Substituents: Sulfonylamino (-NHSO₂C₆H₃F₂) at 3-position and fluorine at 2-position. Applications: Potential agrochemical or pharmaceutical use due to sulfonamide functionality .
  • Benzoic Acid, 3-[(Methylsulfonyl)Amino]-, Methyl Ester (CAS RN: 32087-05-1): Substituent: Methylsulfonylamino (-NHSO₂CH₃) at 3-position. Applications: Versatile in pharmaceutical development and material science .
Electronic and Reactivity Profiles
  • Methyl and ethyl esters of simpler benzoic acids (e.g., 4-hydroxybenzoic acid methyl ester) exhibit antioxidant and antimicrobial properties but lack the complex reactivity of sulfonyloxy derivatives .

Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Purity/Applications
Target Compound C₉H₇F₃O₅S Not reported -OSO₂CF₃, -COOCH₃ >99.0% (chemical synthesis)
3-(Trifluoromethyl) Derivative C₉H₇F₃O₂ 93.5–94.5 -CF₃, -COOCH₃ Intermediate in organic synthesis
3-[(Methylsulfonyl)Amino] Derivative C₉H₁₁NO₄S Not reported -NHSO₂CH₃, -COOCH₃ Pharmaceutical R&D
2-Amino-4-Iodo Derivative C₈H₈INO₂ Not reported -NH₂, -I, -COOCH₃ Research in organic chemistry

Biological Activity

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzoic acid derivative, which enhances its lipophilicity and bioavailability. These properties make it a useful candidate in drug development and chemical synthesis.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this methyl ester, exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various pathogens:

  • Bacterial Inhibition : The compound has shown potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. These findings suggest its potential use as an antimicrobial agent in clinical settings .
  • Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways, although the exact mechanisms require further elucidation.

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored in several studies:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that the methyl ester can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. For instance, it was found to significantly reduce cell viability in PC3 prostate cancer cells at concentrations as low as 10 μM .
  • Synergistic Effects : The compound may exhibit synergistic effects when used in combination with other anticancer agents, enhancing efficacy while potentially reducing toxicity .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzoic acid derivatives, including the methyl ester. The results indicated:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Methyl EsterStaphylococcus aureus32 µg/mL
Methyl EsterPseudomonas aeruginosa64 µg/mL

This study underscores the compound's potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of benzoic acid derivatives, the methyl ester was tested on various cancer cell lines:

Cell LineIC50 (µM)Observations
PC3 (Prostate)10 µMSignificant reduction in cell viability
MCF-7 (Breast)15 µMInduction of apoptosis observed

The findings suggest that the methyl ester not only inhibits cancer cell growth but also triggers apoptotic pathways, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its structural features:

  • Interaction with Biological Membranes : The trifluoromethyl group enhances membrane permeability, allowing for better interaction with cellular targets.
  • Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell division and metabolism, contributing to its anticancer effects .

Q & A

Q. What are the recommended methods for synthesizing Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester under laboratory conditions?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) sulfonylation of the parent benzoic acid derivative using trifluoromethanesulfonic anhydride under inert conditions (e.g., nitrogen atmosphere), followed by (2) esterification with methanol using catalytic sulfuric acid. Key parameters include maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with purity validated by HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester and sulfonyloxy groups. The trifluoromethyl group appears as a singlet at ~-70 ppm in 19^19F NMR .
  • FTIR : Peaks at ~1750 cm1^{-1} (C=O stretch of ester) and 1350–1450 cm1^{-1} (asymmetric/symmetric S=O stretches) validate functional groups .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound given its hazardous classification?

  • Methodological Answer : The compound is classified as hazardous (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation). Mandatory precautions include:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Storage : In airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -SO2_2CF3_3 group strongly withdraws electrons via inductive effects, activating the adjacent carbonyl carbon toward nucleophilic attack. This enhances reactivity in reactions like aryl cross-couplings or amide formations . Comparative studies with non-fluorinated analogs (e.g., methyl sulfonyl) show a 3–5× rate increase in SNAr reactions due to improved leaving-group ability. Mechanistic analysis via DFT calculations or Hammett plots can quantify electronic effects .

Q. What strategies can resolve discrepancies in purity analysis when using different chromatographic methods?

  • Methodological Answer : Discrepancies often arise from method sensitivity (e.g., UV detection vs. MS) or column selectivity. To resolve:
  • Cross-Validation : Use orthogonal methods (e.g., reverse-phase HPLC vs. normal-phase TLC).
  • Impurity Spiking : Compare retention times with certified impurities (e.g., des-esterified byproducts) .
  • Standardization : Calibrate detectors using reference standards from NIST or pharmacopeial guidelines .

Q. In material science applications, how does the incorporation of this compound affect polymer thermal stability?

  • Methodological Answer : As a sulfonate ester, the compound acts as a plasticizer or crosslinking agent in polymers. Studies show a 20–30°C increase in glass transition temperature (TgT_g) in polycarbonate blends due to restricted chain mobility from sulfonyloxy groups. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250°C, attributed to the stability of the trifluoromethyl group. Optimization involves varying loading ratios (1–5 wt%) and assessing mechanical properties via DMA .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) may stem from trace moisture or impurities. Systematic testing includes:
  • Karl Fischer Titration : Ensure solvent dryness (<50 ppm H2_2O).
  • Sonication : Apply ultrasound to disrupt aggregates.
  • Phase-Solubility Diagrams : Plot solubility vs. temperature (20–60°C) to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.